molecular formula C14H20N2O4 B14348183 (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid CAS No. 90897-57-7

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid

Cat. No.: B14348183
CAS No.: 90897-57-7
M. Wt: 280.32 g/mol
InChI Key: QNSICDYUWCQARX-GNAZCLTHSA-N
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Description

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid is a complex organic compound with a unique structure that combines an oxolanone ring with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the oxolanone ring, followed by the introduction of the imidazole moiety. Common reagents used in these reactions include ethyl bromide, methylimidazole, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The imidazole moiety can undergo substitution reactions with various electrophiles.

    Addition: The prop-2-enoic acid group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution and addition reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The imidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxolanone ring may also play a role in the compound’s overall biological activity by stabilizing the molecule and facilitating its interaction with target proteins.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one: A similar compound without the prop-2-enoic acid group.

  • **(3S,4R)-3-ethyl-4-

Properties

CAS No.

90897-57-7

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid

InChI

InChI=1S/C11H16N2O2.C3H4O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;1-2-3(4)5/h5,7-8,10H,3-4,6H2,1-2H3;2H,1H2,(H,4,5)/t8-,10-;/m0./s1

InChI Key

QNSICDYUWCQARX-GNAZCLTHSA-N

Isomeric SMILES

CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.C=CC(=O)O

Canonical SMILES

CCC1C(COC1=O)CC2=CN=CN2C.C=CC(=O)O

Origin of Product

United States

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